molecular formula C24H28N2O6 B6238430 (2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid CAS No. 1130970-50-1

(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

Cat. No. B6238430
CAS RN: 1130970-50-1
M. Wt: 440.5
InChI Key:
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Description

(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a useful research compound. Its molecular formula is C24H28N2O6 and its molecular weight is 440.5. The purity is usually 95.
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properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the protected fluorenylmethoxycarbonyl (Fmoc) amino acid. The tert-butoxycarbonyl (Boc) and Fmoc groups are then removed to yield the final product.", "Starting Materials": [ "L-alanine", "9H-fluorene-9-methanol", "tert-butyl chloroformate", "N,N-diisopropylethylamine", "Fmoc-L-aspartic acid", "N-hydroxysuccinimide", "dicyclohexylcarbodiimide", "triethylamine", "acetic acid", "dichloromethane", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "1. Protection of L-alanine amine group with Boc: L-alanine + tert-butyl chloroformate + N,N-diisopropylethylamine -> Boc-L-alanine", "2. Protection of L-alanine carboxylic acid group with Fmoc: Boc-L-alanine + Fmoc-L-aspartic acid + N-hydroxysuccinimide + dicyclohexylcarbodiimide -> Boc-L-alanine-Fmoc-L-aspartic acid", "3. Protection of 9H-fluorene-9-methanol hydroxyl group with Boc: 9H-fluorene-9-methanol + tert-butyl chloroformate + N,N-diisopropylethylamine -> Boc-9H-fluorene-9-methanol", "4. Coupling of Boc-L-alanine-Fmoc-L-aspartic acid with Boc-9H-fluorene-9-methanol: Boc-L-alanine-Fmoc-L-aspartic acid + Boc-9H-fluorene-9-methanol + N,N-diisopropylethylamine + dicyclohexylcarbodiimide -> Boc-L-alanine-Fmoc-L-aspartic acid-Boc-9H-fluorene-9-methanol", "5. Removal of Fmoc group with 20% piperidine in DMF: Boc-L-alanine-Fmoc-L-aspartic acid-Boc-9H-fluorene-9-methanol + 20% piperidine in DMF -> Boc-L-alanine-L-aspartic acid-Boc-9H-fluorene-9-methanol", "6. Removal of Boc group with 50% TFA in dichloromethane: Boc-L-alanine-L-aspartic acid-Boc-9H-fluorene-9-methanol + 50% TFA in dichloromethane -> L-alanine-L-aspartic acid-Boc-9H-fluorene-9-methanol", "7. Removal of Boc group with 50% TFA in dichloromethane: L-alanine-L-aspartic acid-Boc-9H-fluorene-9-methanol + 50% TFA in dichloromethane -> (2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid", "8. Purification of the final product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent", "9. Deprotection of the tert-butoxy carbonyl group with sodium bicarbonate in water and acetic acid" ] }

CAS RN

1130970-50-1

Molecular Formula

C24H28N2O6

Molecular Weight

440.5

Purity

95

Origin of Product

United States

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